Piperoxan
Overview
Description
It was the first antihistamine to be discovered and was prepared in the early 1930s by Daniel Bovet and Ernest Fourneau at the Pasteur Institute in France . Piperoxan was initially investigated as an α-adrenergic blocking agent and later demonstrated to antagonize histamine-induced bronchospasm in guinea pigs .
Preparation Methods
The synthesis of piperoxan involves several steps:
Condensation of Catechol with Epichlorohydrin: Catechol reacts with epichlorohydrin in the presence of an aqueous base, leading to the formation of 2-hydroxymethyl-1,4-benzodioxane.
Halogenation: The hydroxymethyl group is then halogenated using thionyl chloride to produce 2-chloromethyl-1,4-benzodioxane.
Displacement Reaction: Finally, the chloromethyl group is displaced by piperidine, resulting in the formation of this compound.
Chemical Reactions Analysis
Piperoxan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Piperoxan has been extensively studied for its applications in various fields:
Mechanism of Action
Piperoxan exerts its effects by antagonizing histamine at H1-receptors, thereby preventing histamine-induced bronchospasm . It also acts as an α-adrenergic blocking agent, inhibiting the action of adrenergic neurotransmitters on α-receptors . This dual mechanism involves binding to specific receptors and blocking their activation by endogenous ligands.
Comparison with Similar Compounds
Piperoxan is unique among antihistamines due to its dual action as both an antihistamine and an α-adrenergic blocker. Similar compounds include:
Phenbenzamine: The first antihistamine to be marketed for medical use, developed after this compound.
Diphenhydramine: A widely used first-generation antihistamine with sedative properties.
Promethazine: Another first-generation antihistamine with additional antiemetic and sedative effects.
This compound’s uniqueness lies in its historical significance as the first discovered antihistamine and its dual pharmacological actions.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMMUBOEFYJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046269 | |
Record name | Piperoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59-39-2 | |
Record name | Piperoxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperoxan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPEROXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZCS27634Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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